

# Fosmetpantotenate Fails to Demonstrate Efficacy Over Placebo in Pivotal FORT Trial

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |
|----------------------|-------------------|-----------|--|--|--|
| Compound Name:       | Fosmetpantotenate |           |  |  |  |
| Cat. No.:            | B607538           | Get Quote |  |  |  |

A comprehensive review of the Phase III randomized controlled trial (RCT) data reveals that **fosmetpantotenate** did not achieve its primary or secondary efficacy endpoints in the treatment of pantothenate kinase-associated neurodegeneration (PKAN), a rare, debilitating neurological disorder. The FORT trial, a cornerstone in the clinical development of this investigational therapy, showed no significant difference between **fosmetpantotenate** and placebo in improving the daily functioning of patients with PKAN.[1][2][3]

**Fosmetpantotenate** was developed as a replacement therapy for individuals with PKAN, a genetic disorder caused by mutations in the PANK2 gene.[4][5] This gene is responsible for producing an enzyme essential for the synthesis of coenzyme A (CoA), a molecule crucial for cellular metabolism. The deficiency of this enzyme leads to a range of severe symptoms, including progressive movement disorders and visual impairment. **Fosmetpantotenate** was designed to cross the blood-brain barrier and be converted into phosphopantothenate, thereby restoring CoA levels.

## **Efficacy Data Summary**

The primary measure of efficacy in the FORT trial was the change from baseline in the PKAN-Activities of Daily Living (PKAN-ADL) scale, a patient-reported outcome measure designed to assess daily functioning in individuals with PKAN. The trial also assessed the change in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III score as a key secondary endpoint.

The results, summarized in the table below, indicate a lack of statistically significant improvement in the **fosmetpantotenate** group compared to the placebo group after 24 weeks



of treatment.

| Efficacy<br>Endpoint    | Fosmetpantote<br>nate (n=41) | Placebo (n=43) | Difference (LS<br>Mean, 95% CI) | P-value |
|-------------------------|------------------------------|----------------|---------------------------------|---------|
| PKAN-ADL<br>Score       |                              |                |                                 |         |
| Baseline (Mean,<br>SD)  | 28.2 (11.4)                  | 27.4 (11.5)    | _                               |         |
| Week 24 (Mean,<br>SD)   | 26.9 (12.5)                  | 24.5 (11.8)    |                                 |         |
| Change from Baseline    | -0.09 (-1.69 to<br>1.51)     | 0.9115         |                                 |         |
| UPDRS Part III<br>Score | Not reported                 | Not reported   | No significant difference       | Not met |

## **Experimental Protocol: The FORT Trial**

The **FOsmetpantotenate** Replacement Therapy (FORT) trial was a Phase III, international, multicenter, randomized, double-blind, placebo-controlled study.

- Patient Population: The trial enrolled 84 patients aged 6 to 65 years with a confirmed diagnosis of PKAN due to pathogenic PANK2 mutations. Eligible participants had a baseline score of ≥6 on the PKAN-ADL scale.
- Treatment Regimen: Patients were randomly assigned to receive either 300 mg of fosmetpantotenate or a matching placebo, administered orally three times daily for 24 weeks. Randomization was stratified by weight and age.
- Primary Efficacy Endpoint: The primary outcome was the change in the PKAN-ADL total score from baseline to week 24.
- Secondary Efficacy Endpoint: A key secondary outcome was the change in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III score from baseline to week 24.



• Safety Assessments: The incidence of treatment-emergent adverse events was monitored throughout the study. The overall incidence of serious adverse events was similar between the two groups, with 19.5% in the **fosmetpantotenate** group and 14.0% in the placebo group.

# Visualizing the Research

Experimental Workflow of the FORT Trial



Click to download full resolution via product page

Caption: Workflow of the FORT randomized controlled trial.



#### Fosmetpantotenate's Proposed Mechanism of Action



Click to download full resolution via product page



Caption: Proposed mechanism of **fosmetpantotenate** action.

In conclusion, the available evidence from the pivotal FORT trial does not support the efficacy of **fosmetpantotenate** in treating pantothenate kinase-associated neurodegeneration. While the drug was found to be generally safe, it failed to produce a statistically significant improvement in the daily functioning of patients compared to a placebo. These findings represent a significant setback in the search for a disease-modifying therapy for this devastating rare disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Retrophin's fosmetpantotenate fails in Phase III trial for PKAN [clinicaltrialsarena.com]
- 2. physiciansweekly.com [physiciansweekly.com]
- 3. Fosmetpantotenate Randomized Controlled Trial in Pantothenate Kinase-Associated Neurodegeneration. DZNEPUB [pub.dzne.de]
- 4. Fosmetpantotenate (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models PMC [pmc.ncbi.nlm.nih.gov]
- 5. irbm.com [irbm.com]
- To cite this document: BenchChem. [Fosmetpantotenate Fails to Demonstrate Efficacy Over Placebo in Pivotal FORT Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607538#fosmetpantotenate-versus-placebo-efficacy-in-randomized-controlled-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com